molecular formula C7H17NO B3201599 (2-Methoxyethyl)(2-methylpropyl)amine CAS No. 1019603-73-6

(2-Methoxyethyl)(2-methylpropyl)amine

Cat. No.: B3201599
CAS No.: 1019603-73-6
M. Wt: 131.22 g/mol
InChI Key: CUVKEYZZIXTRKC-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(2-methylpropyl)amine: is an organic compound with the molecular formula C7H17NO. It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of both a methoxyethyl group and a methylpropyl group attached to an amine functional group.

Scientific Research Applications

Chemistry: In chemistry, (2-Methoxyethyl)(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce specific functional groups.

Biology: The compound may be used in biological research to study the effects of amines on biological systems. It can serve as a model compound to investigate the behavior of similar amines in biological environments.

Medicine: In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the exploration of new drug candidates.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other applications.

Safety and Hazards

“(2-Methoxyethyl)(2-methylpropyl)amine” is classified as a dangerous substance. It has hazard statements H226, H302, H312, H314, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . For a detailed safety and hazards analysis, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other safety literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(2-methylpropyl)amine typically involves the reaction of 2-methoxyethanol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(2-methylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxyethyl and methylpropyl groups may also contribute to the compound’s overall activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

    (2-Methoxyethyl)amine: This compound lacks the methylpropyl group, making it less complex.

    (2-Methylpropyl)amine: This compound lacks the methoxyethyl group, resulting in different chemical properties.

    (2-Methoxyethyl)(2-methylbutyl)amine: This compound has a longer alkyl chain, which may affect its reactivity and applications.

Uniqueness: (2-Methoxyethyl)(2-methylpropyl)amine is unique due to the presence of both methoxyethyl and methylpropyl groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)6-8-4-5-9-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKEYZZIXTRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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